molecular formula C13H21NO3 B6314781 tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1823808-41-8

tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B6314781
CAS No.: 1823808-41-8
M. Wt: 239.31 g/mol
InChI Key: ZOUBYYFEDNQRQH-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its stability and reactivity, making it a useful intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites, altering their function and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxo group and a tert-butyl ester. This combination of functional groups provides distinct reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)11(15)8-7-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBYYFEDNQRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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